LogP Comparison vs. 2-(2-Nitroethyl)-1H-pyrrole: A 1.2 Log Unit Increase in Lipophilicity
The target compound exhibits a calculated LogP of 2.54, which is 1.19 log units higher than that of 2-(2-nitroethyl)-1H-pyrrole (LogP = 1.36) . This substantial difference reflects the contribution of the furan ring to overall hydrophobicity.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.54 |
| Comparator Or Baseline | 2-(2-nitroethyl)-1H-pyrrole: 1.36 |
| Quantified Difference | +1.19 log units (87% increase on linear scale) |
| Conditions | Calculated values based on molecular structure; both values sourced from Chemsrc database |
Why This Matters
Higher LogP correlates with increased membrane permeability and blood-brain barrier penetration potential, making the target compound a more suitable candidate for CNS-targeted chemical probe development or for applications requiring enhanced passive diffusion.
